molecular formula C22H19FN4O3 B2967788 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile CAS No. 903865-59-8

5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile

Cat. No. B2967788
CAS RN: 903865-59-8
M. Wt: 406.417
InChI Key: ZJKJTKPRXPYUIL-UHFFFAOYSA-N
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Description

5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile, also known as FBO-PZ, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FBO-PZ belongs to the class of piperazine derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Characterization

Compounds with structures related to "5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile" are frequently synthesized for their potential applications in medicinal chemistry and materials science. For instance, the synthesis of various triazole derivatives and their characterization through spectroscopic methods such as LCMS, NMR, and X-ray diffraction studies provide foundational knowledge for understanding the chemical behavior and potential utility of complex molecules, including oxazole derivatives (Sanjeevarayappa et al., 2015).

Biological Activities

The antimicrobial activities of novel synthetic compounds, including those with oxazole and piperazine components, underscore the importance of structural diversity in developing new therapeutic agents. Various synthesized compounds have been evaluated for their antimicrobial properties against a range of microorganisms, providing insights into the potential for developing new antimicrobial agents from complex organic molecules (Bektaş et al., 2007).

Radiolabeling and Imaging Applications

Derivatives similar to the compound have been explored for their application in positron emission tomography (PET) imaging, particularly those targeting serotonin receptors. The development of fluorine-18 labeled antagonists provides a tool for studying serotonergic neurotransmission, illustrating the compound's relevance in neuroscientific research and potential diagnostic applications (Plenevaux et al., 2000).

Molecular Docking and EGFR Inhibition

Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole suggest potential applications in cancer therapy by inhibiting the epidermal growth factor receptor (EGFR), a critical target in many cancers. This underscores the broader utility of complex organic molecules in therapeutic development beyond their direct antimicrobial properties (Karayel, 2021).

properties

IUPAC Name

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-29-19-5-3-2-4-17(19)20-25-18(14-24)22(30-20)27-12-10-26(11-13-27)21(28)15-6-8-16(23)9-7-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKJTKPRXPYUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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